molecular formula C7H13NO2 B13359017 (1S,2R)-1-Amino-2-methylcyclopentanecarboxylic acid CAS No. 309757-06-0

(1S,2R)-1-Amino-2-methylcyclopentanecarboxylic acid

Cat. No.: B13359017
CAS No.: 309757-06-0
M. Wt: 143.18 g/mol
InChI Key: HGFKBSQTLAGTNI-VDTYLAMSSA-N
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Description

(1S,2R)-1-Amino-2-methylcyclopentanecarboxylic acid is a chiral amino acid derivative with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-2-methylcyclopentanecarboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production of this compound often involves enantioselective synthesis to ensure the desired stereochemistry. Techniques such as resolution by formation of diastereomers and enantioselective chromatography are employed to separate and purify the enantiomers .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-2-methylcyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group into a corresponding oxo derivative.

    Reduction: Reduction reactions can convert the carboxylic acid group into an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

(1S,2R)-1-Amino-2-methylcyclopentanecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-2-methylcyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its stereochemistry plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R)-1-Amino-2-methylcyclopentanecarboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of enantiomerically pure compounds and in the study of stereochemical effects in biological systems .

Properties

CAS No.

309757-06-0

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(1S,2R)-1-amino-2-methylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-5-3-2-4-7(5,8)6(9)10/h5H,2-4,8H2,1H3,(H,9,10)/t5-,7+/m1/s1

InChI Key

HGFKBSQTLAGTNI-VDTYLAMSSA-N

Isomeric SMILES

C[C@@H]1CCC[C@]1(C(=O)O)N

Canonical SMILES

CC1CCCC1(C(=O)O)N

Origin of Product

United States

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